

CAS number and molecular structure of 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-phenylpyridine

Cat. No.: B110993

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An In-depth Technical Guide to **3-Amino-2-phenylpyridine**

Compound Identification and Structure

CAS Number: 101601-80-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Formula: C₁₁H₁₀N₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Molecular Structure: **3-Amino-2-phenylpyridine** is an organic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and an amino group at the 3-position. This structure makes it a valuable intermediate in various fields, including pharmaceutical development and organic synthesis.[\[3\]](#) The amino group enhances its reactivity, allowing it to be a key building block for more complex bioactive molecules.[\[3\]](#)

Synonyms: 2-Phenyl-pyridin-3-ylamine, 2-Phenyl-3-pyridinamine[\[3\]](#)[\[7\]](#)

Physicochemical Properties

The quantitative properties of **3-Amino-2-phenylpyridine** are summarized in the table below, providing key data for laboratory and research applications.

Property	Value	Source(s)
Molecular Weight	170.21 - 170.22 g/mol	[1][2][3][5]
Appearance	Off-white to yellow solid	[3]
Melting Point	62-64 °C	[4][6]
Boiling Point	119-121 °C (at 0.35 Torr)	[4][6]
Density (Predicted)	1.133 ± 0.06 g/cm³	[4][6]
pKa (Predicted)	5.37 ± 0.10	[4]
Purity	≥ 97-99% (by HPLC or GC)	[1][3]
Storage Conditions	0 - 8 °C, protect from light	[3][4]

Applications in Research and Development

3-Amino-2-phenylpyridine is a versatile compound with significant applications in several areas of chemical research:

- Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel pharmaceuticals.[3] Researchers have utilized this compound in developing molecules with potential anti-inflammatory and anti-cancer properties.[3]
- Organic Synthesis: Its ability to participate in a variety of chemical reactions, such as coupling and substitution, makes it a versatile building block for creating more complex molecules.[3]
- Materials Science: The compound is also explored in the development of advanced materials, including functionalized polymers, that may possess specific electronic or optical properties.[3]

Experimental Protocols: Proposed Synthesis

While a specific protocol for **3-Amino-2-phenylpyridine** was not detailed in the provided search results, a plausible and highly relevant synthetic route can be adapted from established methodologies for similar heterocyclic amines, such as the Buchwald-Hartwig amination. The

following is a proposed experimental protocol based on the synthesis of a structurally related aminopyridazine.^[8]

Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To synthesize **3-Amino-2-phenylpyridine** from 3-Chloro-2-phenylpyridine.

Materials and Reagents:

- 3-Chloro-2-phenylpyridine (starting material)
- Benzophenone imine (ammonia surrogate)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (catalyst)
- Xantphos (ligand)
- Sodium tert-butoxide (NaOtBu) (base)
- Toluene (anhydrous solvent)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

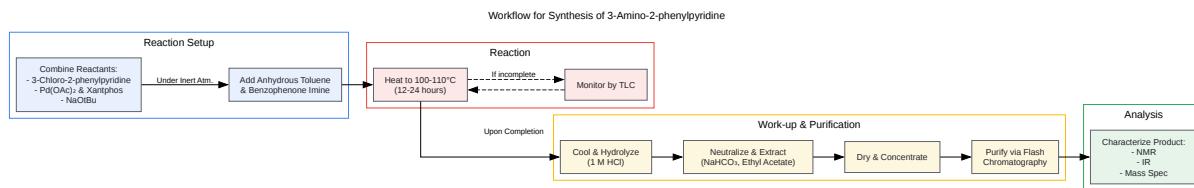
Procedure:

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-chloro-2-phenylpyridine, palladium(II) acetate, Xantphos, and sodium tert-butoxide.

- **Addition of Reagents:** Under the inert atmosphere, add anhydrous toluene, followed by benzophenone imine.[8]
- **Reaction:** Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[8]
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Add 1 M HCl and stir for approximately 1 hour to hydrolyze the intermediate imine.[8]
 - Neutralize the mixture with a saturated solution of sodium bicarbonate.
 - Extract the aqueous layer multiple times with ethyl acetate.[8]
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[8]
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
- **Characterization:** Analyze the purified **3-Amino-2-phenylpyridine** using ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.[8]

Logical and Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the synthesis and purification of **3-Amino-2-phenylpyridine**.



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- To cite this document: BenchChem. [CAS number and molecular structure of 3-Amino-2-phenylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110993#cas-number-and-molecular-structure-of-3-amino-2-phenylpyridine>

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